An In-Depth Technical Guide to 2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine: Chemical Properties and Therapeutic Potential
An In-Depth Technical Guide to 2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine: Chemical Properties and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine, a heterocyclic organic compound, stands as a molecule of significant interest within the realms of medicinal chemistry and drug discovery. Its core structure, featuring a fusion of benzimidazole and pyridine rings, is a well-recognized pharmacophore present in a multitude of biologically active agents. This guide offers a comprehensive technical overview of its chemical properties, potential pharmacological activities, synthesis, and key analytical characteristics, providing a foundational resource for researchers engaged in the development of novel therapeutics.
The benzimidazole scaffold is a privileged structure in drug development, known for its ability to interact with a wide array of biological targets.[1] The incorporation of a pyridine ring at the 2-position and an amine group at the 5-position of the benzimidazole core introduces specific electronic and steric features that can modulate its pharmacological profile, offering opportunities for the design of targeted and selective therapeutic agents.
Core Chemical Identity and Physicochemical Properties
Chemical Structure and Identifiers
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Systematic Name: 2-(Pyridin-3-yl)-1H-benzo[d]imidazol-5-amine
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Common Synonyms: 2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine, 2-(3-pyridyl)-1H-benzo[d]imidazol-5-amine[2]
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CAS Number: 1571-99-9[2]
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Molecular Formula: C₁₂H₁₀N₄[2]
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Molecular Weight: 210.23 g/mol [2]
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SMILES: C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)N)N2[2]
Physicochemical Data
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key predicted and calculated properties for 2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine.
| Property | Predicted/Calculated Value | Source |
| Boiling Point | 512.9 ± 56.0 °C | ChemicalBook[3] |
| Density | 1.348 ± 0.06 g/cm³ | ChemicalBook[3] |
| pKa | 10.28 ± 0.10 | ChemicalBook[3] |
| LogP | 2.2071 | ChemScene[2] |
| Topological Polar Surface Area (TPSA) | 67.59 Ų | ChemScene[2] |
| Hydrogen Bond Donors | 2 | ChemScene[2] |
| Hydrogen Bond Acceptors | 3 | ChemScene[2] |
| Rotatable Bonds | 1 | ChemScene[2] |
These values are computationally predicted and should be confirmed through experimental analysis.
Potential Pharmacological Activity and Mechanism of Action
While direct and extensive pharmacological studies on 2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine are not widely published, the benzimidazole class of compounds is renowned for a broad spectrum of biological activities. The structural motifs present in this molecule suggest several potential mechanisms of action, primarily centered around anti-inflammatory and kinase inhibitory pathways.
Anti-inflammatory Potential via Cytokine and iNOS Inhibition
Chronic inflammation is a hallmark of numerous diseases, driven by the overproduction of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO), the latter being synthesized by inducible nitric oxide synthase (iNOS). Benzimidazole derivatives have demonstrated the ability to inhibit the lipopolysaccharide (LPS)-induced secretion of TNF-α and other pro-inflammatory cytokines in macrophage cell lines.[4][5] This inhibition is a key mechanism for controlling the inflammatory cascade.
Furthermore, several benzimidazole-containing compounds have been identified as potent inhibitors of iNOS.[6][7] By downregulating the production of NO, these compounds can mitigate the cytotoxic effects of excessive nitric oxide and temper the inflammatory response. The pyridine and amine functionalities on the 2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine scaffold may play a crucial role in its binding to and inhibition of these inflammatory targets.
Caption: Potential anti-inflammatory mechanism of action.
Kinase Inhibition
Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a common feature of diseases such as cancer. The benzimidazole scaffold is a common motif in a multitude of kinase inhibitors, often acting as an ATP-competitive inhibitor by binding to the hinge region of the kinase domain.[3][8] Derivatives of 2-pyridin-3-yl-1H-benzimidazole have been investigated as inhibitors of various kinases, including FMS-like tyrosine kinase 3 (FLT3) and G-protein-coupled receptor kinases (GRKs). The specific substitution pattern of 2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine could confer selectivity towards certain kinase families, making it a valuable starting point for the development of targeted cancer therapies or treatments for other kinase-driven diseases.
Synthesis and Reactivity
The synthesis of 2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine can be achieved through a straightforward two-step process, which is a common strategy for the preparation of 5-aminobenzimidazole derivatives. This involves the initial formation of a nitro-substituted benzimidazole, followed by the reduction of the nitro group to the desired amine.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis workflow.
Detailed Experimental Protocol
The following protocol is a representative procedure based on established methods for the synthesis of analogous compounds.[9][10]
Step 1: Synthesis of 5-Nitro-2-(pyridin-3-yl)-1H-benzo[d]imidazole
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitro-1,2-phenylenediamine (1.0 eq) and pyridine-3-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.
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Addition of Oxidant: To the stirred solution, add an oxidizing agent. A common and effective choice is sodium metabisulfite (Na₂S₂O₅) (1.0-1.2 eq). Alternatively, ceric ammonium nitrate (CAN) in the presence of hydrogen peroxide (H₂O₂) can be employed.[9]
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Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.
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Purification: Wash the collected solid with cold water and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-nitro-2-(pyridin-3-yl)-1H-benzo[d]imidazole.
Step 2: Synthesis of 2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine
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Reaction Setup: In a round-bottom flask, suspend the 5-nitro-2-(pyridin-3-yl)-1H-benzo[d]imidazole (1.0 eq) from Step 1 in a suitable solvent, such as ethanol or concentrated hydrochloric acid.
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Addition of Reducing Agent: Add a reducing agent. A widely used and effective method is the addition of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) portion-wise to the suspension. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be performed.
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Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) for several hours until the starting material is consumed, as monitored by TLC.
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Work-up and Isolation: If using SnCl₂, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the pH is basic. This will precipitate the tin salts.
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Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine.
Analytical Characterization: Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the benzimidazole and pyridine rings. The protons on the pyridine ring will appear in the aromatic region, typically between δ 7.0 and 9.0 ppm, with characteristic coupling patterns. The protons on the benzimidazole ring will also resonate in the aromatic region. The amine (-NH₂) protons will likely appear as a broad singlet, and the benzimidazole N-H proton will also be a broad singlet, both of which are exchangeable with D₂O.
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¹³C NMR: The carbon NMR spectrum will display signals for all 12 carbon atoms in the molecule. The carbons of the aromatic rings will resonate in the downfield region (typically δ 110-160 ppm). The carbon attached to the amino group will be shifted upfield compared to the other aromatic carbons due to the electron-donating effect of the nitrogen.
Mass Spectrometry (MS)
The mass spectrum, particularly under electrospray ionization (ESI) conditions, should show a prominent protonated molecular ion [M+H]⁺ at m/z 211.24. The fragmentation pattern would likely involve cleavages of the bonds linking the pyridine and benzimidazole rings, as well as potential rearrangements and losses of small neutral molecules.
Safety and Handling
As with any chemical compound, 2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine represents a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. Its structural features suggest promising activity as an anti-inflammatory agent and a kinase inhibitor. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its biological properties. The predicted analytical data serves as a valuable reference for its characterization. This technical guide provides a solid foundation for researchers to explore the full therapeutic potential of this intriguing molecule and its derivatives in the ongoing quest for new and effective medicines.
References
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Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. [Link][3][8][9][12]
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Mallemula, V. R., Himabindu, V., Chakravarthy, A. K., & Sanghai, N. N. (2015). Synthesis, characterization, and antimicrobial activity of novel 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives. Research on Chemical Intermediates, 41(4), 2125-2138. [Link][9]
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Bukhari, S. N. A., Lauro, G., Jantan, I., Chee, C. F., Amjad, M. W., Bifulco, G., Sher, H., Abdullah, I., & Rahman, N. A. (2016). Anti-inflammatory trends of new benzimidazole derivatives. Future Medicinal Chemistry, 8(16), 1953-1967. [Link][4]
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Shukla, A., Pathak, A. K., & Khan, S. (2019). Inhibition of iNOS by Benzimidazole Derivatives: Synthesis, Docking, and Biological Evaluations. Letters in Drug Design & Discovery, 16(10), 1145-1156. [Link][6][7]
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Xiao, Y., et al. (2020). Discovery of Novel Benzimidazole Derivatives as Potent Inhibitors of Tumor Necrosis Factor-α (TNF-α). Journal of Medicinal Chemistry, 63(15), 8439-8454. [Link][13]
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